REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([SH:11])[CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH3:14][O:15][C:16]1[CH:21]=[C:20]([O:22][CH3:23])[N:19]=[C:18](S(C)(=O)=O)[N:17]=1.[Cl-].[Na+].Cl>CN(C)C=O.C(OCC)(=O)C.O>[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([S:11][C:18]2[N:19]=[C:20]([O:22][CH3:23])[CH:21]=[C:16]([O:15][CH3:14])[N:17]=2)[CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC(=C1C(=O)O)S
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
COC1=NC(=NC(=C1)OC)S(=O)(=O)C
|
Name
|
aqueous solution
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
three
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
After this time the reaction mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for about 60 hours
|
Duration
|
60 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with three 70 mL portions of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined extracts were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving no residue
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled
|
Type
|
WASH
|
Details
|
The combined extracts were washed with four 50 mL portions of an aqueous solution saturated with sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure to a residue
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
CUSTOM
|
Details
|
for the first purification
|
Type
|
CUSTOM
|
Details
|
with 33% acetone in methylene chloride for the second purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=CC(=C1C(=O)O)SC1=NC(=CC(=N1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |